molecular formula C9H13BrN2S B1318496 1-Phenylethyl carbamimidothioate hydrobromide CAS No. 46051-05-2

1-Phenylethyl carbamimidothioate hydrobromide

Cat. No. B1318496
CAS RN: 46051-05-2
M. Wt: 261.18 g/mol
InChI Key: LGXNHOIKFZDVLY-UHFFFAOYSA-N
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Description

1-Phenylethyl carbamimidothioate hydrobromide is a chemical compound with the molecular formula C9H13BrN2S . Its average mass is 261.182 Da .


Synthesis Analysis

A mild one-pot synthesis of N, N-dialkyl-N′-arylcarbamimidothioate derivatives has been described in the literature . This involves the reaction of amines, aryl isothiocyanates with aryl diazonium salts under catalyst-free conditions . This reaction could potentially be useful for the conversion of aryl thiourea to aryl carbamimidothioate .


Molecular Structure Analysis

The molecular structure of 1-Phenylethyl carbamimidothioate hydrobromide consists of 9 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Environmental Science Applications

  • CO2 Capture : Research into ionic liquids has shown promise for CO2 capture. For example, a study detailed the synthesis of a new room temperature ionic liquid designed for CO2 sequestration as a carbamate salt. This ionic liquid, synthesized through reactions involving similar compounds, demonstrates efficiency comparable to commercial amine sequestering agents for CO2 capture, highlighting its potential for environmental applications (Bates et al., 2002).

Materials Science Applications

  • Catalysis : The development of catalysts for hydroamination reactions, which are crucial for synthesizing alkylated amines without byproduct formation, benefits from research on compounds related to 1-Phenylethyl carbamimidothioate hydrobromide. A study demonstrated the use of Copper(II) ion-exchanged AlSBA-15 as a catalyst, showing significant activity enhancements in hydroamination of phenylacetylene with aromatic amines (Shanbhag et al., 2007).

  • Drug Delivery Systems : A novel approach to drug delivery involves the use of pH- and ionic-strength-sensitive hydrogels for controlled release. Such hydrogels, potentially synthesized using related chemistry, show promise for biomedical applications due to their responsive behavior to environmental changes (Zhang et al., 2005).

Analytical Chemistry Applications

  • Spectrophotometric Determination : Compounds like 1-Phenylethyl carbamimidothioate hydrobromide play a role in the development of analytical methods. For instance, a study reported the use of a similar compound for the simultaneous spectrophotometric determination of metals in edible oils and seeds, showcasing the utility in analytical chemistry for detecting trace elements (Reddy et al., 2003).

  • Photocatalytic Degradation of Pharmaceuticals : Research into the degradation of pharmaceutical compounds in water has highlighted the use of TiO2 as an effective photocatalyst. Studies involving similar chemistry to 1-Phenylethyl carbamimidothioate hydrobromide demonstrate the potential for treating pharmaceutical pollutants, enhancing water purification efforts (Molinari et al., 2006).

properties

IUPAC Name

1-phenylethyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.BrH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXNHOIKFZDVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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